molecular formula C12H13N B12554300 5-(4-Methylphenyl)pent-3-enenitrile CAS No. 184697-15-2

5-(4-Methylphenyl)pent-3-enenitrile

Cat. No.: B12554300
CAS No.: 184697-15-2
M. Wt: 171.24 g/mol
InChI Key: QOWWBYKGKBUDKI-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)pent-3-enenitrile is an organic compound with the molecular formula C12H13N. It is a nitrile derivative, characterized by the presence of a nitrile group (-C≡N) attached to a pent-3-ene chain, which is further substituted with a 4-methylphenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methylphenyl)pent-3-enenitrile can be achieved through several methods. One common approach involves the reaction of 4-methylbenzyl chloride with pent-3-enenitrile in the presence of a base such as sodium hydride. The reaction typically occurs under reflux conditions in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reactions. The use of continuous flow reactors can also improve the scalability and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methylphenyl)pent-3-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

5-(4-Methylphenyl)pent-3-enenitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Methylphenyl)pent-3-enenitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, nitriles can be metabolized by nitrilase enzymes, leading to the formation of amides or carboxylic acids. The phenyl ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Pentenenitrile: A simpler nitrile with a similar pent-3-ene chain but lacking the phenyl substitution.

    4-Methylbenzonitrile: Contains the same 4-methylphenyl group but lacks the pent-3-ene chain.

    Benzyl cyanide: Features a phenyl group attached to a nitrile group via a methylene bridge.

Uniqueness

5-(4-Methylphenyl)pent-3-enenitrile is unique due to the combination of a pent-3-ene chain and a 4-methylphenyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in organic synthesis and material science.

Properties

CAS No.

184697-15-2

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

5-(4-methylphenyl)pent-3-enenitrile

InChI

InChI=1S/C12H13N/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h2-3,6-9H,4-5H2,1H3

InChI Key

QOWWBYKGKBUDKI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC=CCC#N

Origin of Product

United States

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